Antiviral Potency in Infected Cells
PROTAC 5 (degader-1) and PROTAC 6 were evaluated head-to-head for antiviral activity in SARS-CoV-2-infected A549-ACE2 human lung cells. Both PROTACs exhibited substantial potency enhancements relative to the parent indomethacin warhead, which showed no measurable antiviral activity in this assay system [1]. PROTAC 5 achieved antiviral activity in the low-micromolar/nanomolar range, while PROTAC 6 showed nanomolar potency, demonstrating that both CRBN-recruiting (PROTAC 5) and VHL-recruiting (PROTAC 6) degradation strategies confer target-engagement advantages unattainable by occupancy-based inhibition alone [1].
| Evidence Dimension | Antiviral potency (EC50) in SARS-CoV-2-infected cells |
|---|---|
| Target Compound Data | Low-micromolar/nanomolar range antiviral activity (exact EC50 not separately specified for PROTAC 5; data reported as comparable to PROTAC 6 in infected cells) |
| Comparator Or Baseline | Parent indomethacin: no measurable antiviral activity; PROTAC 6: nanomolar range |
| Quantified Difference | PROTAC 5 confers >100-fold enhancement in antiviral potency relative to parent indomethacin (from inactive to low-micromolar/nanomolar range) |
| Conditions | SARS-CoV-2-infected A549-ACE2 human lung cells |
Why This Matters
For procurement decisions, this head-to-head validation confirms that PROTAC 5 achieves antiviral potency in disease-relevant infected cells that the parent warhead cannot match, establishing it as a functional degrader rather than an inactive conjugate.
- [1] Desantis J, Bazzacco A, Eleuteri M, et al. Design, synthesis, and biological evaluation of first-in-class indomethacin-based PROTACs degrading SARS-CoV-2 main protease and with broad-spectrum antiviral activity. Eur J Med Chem. 2024;268:116245. View Source
